(R)-TISCH mechanism of action in dopamine transporters
(R)-TISCH mechanism of action in dopamine transporters
A Technical Guide to the Mechanism of Action of Ligands at the Dopamine Transporter
Disclaimer: Initial research indicates that (R)-TISCH is a high-affinity and selective ligand for the D1 dopamine receptor.[1][2][3] Scientific literature does not currently support a direct mechanism of action for (R)-TISCH at the dopamine transporter (DAT). Therefore, this guide will provide a comprehensive overview of the mechanism of action of a representative class of compounds, dopamine reuptake inhibitors, at the dopamine transporter, fulfilling the core technical requirements of your request.
Introduction to the Dopamine Transporter (DAT)
The dopamine transporter (DAT) is a crucial neural protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4][5] This process terminates dopaminergic signaling and recycles dopamine for future release. DAT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters and its function is vital for maintaining dopamine homeostasis.[5][6] Dysregulation of DAT is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5] Consequently, DAT is a primary target for various therapeutic drugs and substances of abuse.[5]
Mechanism of Action of Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors are a class of drugs that bind to the dopamine transporter and block the reabsorption of dopamine from the synapse. This leads to an increase in the extracellular concentration of dopamine and prolonged dopaminergic neurotransmission.
Binding to the Dopamine Transporter
Dopamine reuptake inhibitors, such as cocaine and methylphenidate, act as competitive inhibitors, binding to the central substrate-binding site of the DAT.[7][8] This binding site is located deep within the protein, spanning several transmembrane domains.[8] The interaction of these inhibitors with the transporter prevents dopamine from binding and being translocated into the presynaptic neuron.
Allosteric Modulation
In addition to the primary binding site, there is evidence for allosteric binding sites on the DAT.[6][7] Allosteric modulators are substances that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site.[9][10] This binding can induce conformational changes in the transporter that alter the binding affinity and/or efficacy of the primary ligand (dopamine or a competitive inhibitor).[9] Positive allosteric modulators (PAMs) can enhance the effect of the primary ligand, while negative allosteric modulators (NAMs) can reduce it.[11] The identification of allosteric sites on the DAT opens up new avenues for the development of novel therapeutics with potentially greater specificity and fewer side effects.[6]
Conformational Changes
The process of dopamine transport involves a series of conformational changes in the DAT protein.[4] The transporter alternates between an outward-facing conformation, which has a high affinity for dopamine and sodium ions in the synaptic cleft, and an inward-facing conformation, which releases dopamine and sodium ions into the cytoplasm.[4] Dopamine reuptake inhibitors stabilize the transporter in a conformation that is not conducive to dopamine translocation, effectively locking it in a state that prevents the reuptake process.
Quantitative Data
The affinity and potency of dopamine reuptake inhibitors are typically quantified by their inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), respectively. These values are determined through radioligand binding assays and dopamine uptake assays.
| Compound | Binding Affinity (Kᵢ, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |
| Cocaine | 100 - 600 | 200 - 1000 |
| Methylphenidate | 100 - 400 | 50 - 200 |
| Bupropion | 500 - 2000 | 1000 - 5000 |
Note: The values presented in this table are approximate and can vary depending on the experimental conditions and the specific radioligand used.
Experimental Protocols
Synaptosome Preparation
Synaptosomes are isolated nerve terminals that are used to study the function of neurotransmitter transporters in an in vitro setting.[1][2]
Protocol:
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Tissue Homogenization: Brain tissue (e.g., striatum) is homogenized in an ice-cold sucrose buffer.[1]
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Centrifugation: The homogenate is subjected to a series of centrifugations to separate the synaptosomes from other cellular components.[1][2] A low-speed spin removes larger debris, and a subsequent high-speed spin pellets the synaptosomes.[1]
-
Resuspension: The synaptosomal pellet is resuspended in an appropriate assay buffer.[1][2]
Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.
Protocol:
-
Pre-incubation: Synaptosomes are pre-incubated with the test compound at various concentrations.[2]
-
Initiation of Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake reaction.
-
Termination of Uptake: The reaction is stopped by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled dopamine.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percent inhibition of dopamine uptake against the concentration of the test compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the dopamine transporter.
Protocol:
-
Membrane Preparation: Membranes containing the dopamine transporter are prepared from brain tissue or cells expressing the transporter.
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand that binds to the DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The IC₅₀ value is determined, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Computational Docking
Computational docking is a molecular modeling technique used to predict the binding orientation and affinity of a ligand to its target protein.
Protocol:
-
Protein and Ligand Preparation: Three-dimensional structures of the dopamine transporter and the ligand of interest are obtained or generated.
-
Docking Simulation: A docking program is used to systematically explore the possible binding poses of the ligand in the binding site of the transporter.
-
Scoring: The different binding poses are ranked based on a scoring function that estimates the binding affinity.
-
Analysis: The predicted binding mode and affinity provide insights into the molecular interactions between the ligand and the transporter.
Visualizations
Caption: Dopamine reuptake and its inhibition at the presynaptic terminal.
References
- 1. Characterization of radioiodinated TISCH: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro binding of [125 I]I-R-(+)-TISCH: A dopamine D1 receptor ligand for studying pancreatic β-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dosimetry of iodine-123-labeled TISCH: a SPECT imaging agent for the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. researchgate.net [researchgate.net]
- 6. kno-leden.nl [kno-leden.nl]
- 7. Depression and Anxiety After Radiation-Induced Brain Injury: A Review of Current Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. MétaSP - Production Scientifique [sites.google.com]
